Rhapontigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rhapontigen, a flavonoid found in rhubarb, buckwheat, and other plants, has emerged as a promising compound in cancer research. Studies suggest it may possess anti-cancer properties through various mechanisms [].

Cell cycle arrest and apoptosis induction

Rhapontigenin has been shown to induce cell cycle arrest, halting the uncontrolled division of cancer cells. It may also trigger apoptosis, programmed cell death, in cancer cells [].

Anti-angiogenesis

Cancer tumors require a network of blood vessels for growth and survival. Rhapontigenin exhibits anti-angiogenic effects, potentially hindering the formation of new blood vessels that nourish tumors [].

Modulation of signaling pathways

Cancer development is often driven by dysregulated signaling pathways. Rhapontigenin may modulate these pathways, impacting cell proliferation, survival, and metastasis [].

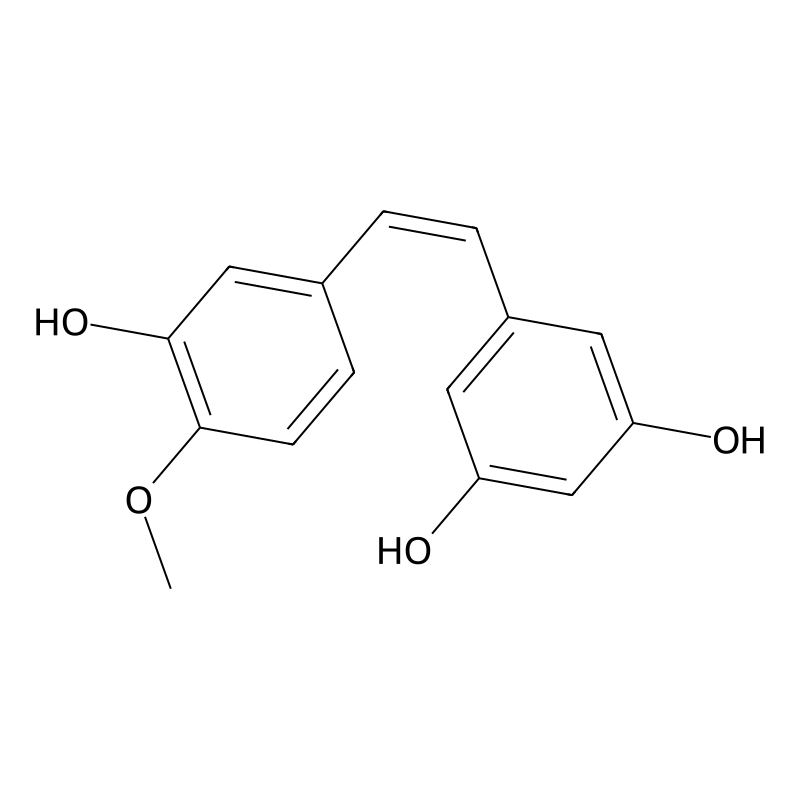

Rhapontigenin is a naturally occurring stilbene compound, specifically a methoxylated derivative of resveratrol, with the chemical structure 3,3′,5-trihydroxy-4′-methoxystilbene. It is primarily found in various medicinal plants, notably in the roots of Rheum undulatum and Rheum tanguticum, which belong to the Polygonaceae family. Rhapontigenin has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its potential therapeutic benefits are being explored in various fields of medicine and agriculture, particularly for its ability to inhibit quorum sensing in pathogenic bacteria .

The mechanism of action of rhapontigenin is still under investigation, but its biological activities are likely due to its structural features. Here are some proposed mechanisms:

- Antioxidant activity: The hydroxyl groups in rhapontigenin can scavenge free radicals, protecting cells from oxidative damage [, ].

- Anti-inflammatory activity: Rhapontigenin may modulate inflammatory signaling pathways, potentially reducing inflammation [].

- Other potential mechanisms: Studies suggest rhapontigenin may have various other effects, including anti-cancer, anti-diabetic, and neuroprotective properties. However, more research is needed to understand the underlying mechanisms [, ].

- Oxidation: Rhapontigenin can be oxidized to form various phenolic compounds.

- Methylation: The presence of hydroxyl groups allows for methylation reactions, which can modify its biological activity.

- Glycosylation: Rhapontigenin can be converted into glycosides, such as rhapontin, through enzymatic processes. This transformation enhances its solubility and bioavailability .

Rhapontigenin exhibits a wide range of biological activities:

- Antioxidant Activity: It demonstrates significant free radical scavenging capabilities, which can protect cells from oxidative stress.

- Anticancer Properties: Studies indicate that rhapontigenin can inhibit the proliferation of cancer cells, particularly in prostate cancer models .

- Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the release of histamine and other pro-inflammatory mediators .

- Quorum Sensing Inhibition: Rhapontigenin effectively inhibits quorum sensing in bacteria such as Pectobacterium carotovorum, thereby reducing biofilm formation and virulence factors .

Rhapontigenin has several applications across different fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for various diseases.

- Agriculture: Its ability to inhibit bacterial growth makes it a candidate for use as a natural pesticide or preservative in post-harvest management of vegetables .

- Cosmetics: The antioxidant properties of rhapontigenin make it suitable for incorporation into skincare products aimed at reducing oxidative damage.

Research on rhapontigenin's interactions with other compounds has revealed the following insights:

- It acts as a selective inactivator of cytochrome P450 1A1, an enzyme involved in drug metabolism, indicating potential drug interaction implications .

- Studies suggest that rhapontigenin may enhance the bioactivity of other compounds when used in combination, particularly in the context of antihyperlipidemic effects alongside simvastatin .

Rhapontigenin shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Well-known antioxidant; broader research base |

| Rhapontin | 3,3′,5-trihydroxy-4′-methoxystilbene-3-O-glucoside | Glycosylated form; less potent than rhapontigenin |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | More lipophilic; potential for enhanced bioavailability |

| Stilbene | General class of compounds with similar structure | Varies widely in biological activity |

Rhapontigenin is unique due to its specific methoxylation pattern and its potent biological activities compared to its analogs. Its ability to inhibit quorum sensing sets it apart from many other stilbenes that do not exhibit this property .

Rhapontigenin biosynthesis occurs through the phenylpropanoid pathway, which serves as the primary metabolic route for stilbene production in plants [1] [2]. The biosynthetic process begins with the amino acid phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase to form trans-cinnamic acid [2]. This initial step represents the entry point into the phenylpropanoid pathway, where trans-cinnamic acid is subsequently hydroxylated by cinnamate 4-hydroxylase to yield 4-coumaric acid [2].

The critical enzyme responsible for stilbene formation is stilbene synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce trans-resveratrol as the primary stilbene product [2] [3]. Stilbene synthase evolved from chalcone synthase during plant evolution and represents a plant-specific enzyme found in approximately 70 unrelated plant species [3]. The enzyme utilizes the same substrates as chalcone synthase but produces stilbenes rather than flavonoids through a different cyclization mechanism [2].

Rhapontigenin formation involves additional enzymatic modifications following the initial stilbene synthesis. The compound represents a hydroxylated and methoxylated derivative of the basic stilbene structure, specifically characterized as 3,3',5-trihydroxy-4'-methoxystilbene [4] [5]. The biosynthetic pathway leading to rhapontigenin involves methylation of the 4'-hydroxyl group of a trihydroxystilbene precursor, though the specific methyltransferase enzymes responsible for this modification have not been fully characterized in rhubarb species [6].

Environmental stress conditions significantly influence the expression of stilbene synthase genes and subsequent rhapontigenin production [1]. Ultraviolet radiation, particularly UV-C irradiation, dramatically increases stilbene biosynthesis by upregulating stilbene synthase gene expression [1] [7]. The regulatory mechanism involves transcription factors from the WRKY and MYB families, which coordinately control stilbene synthase gene expression under stress conditions [8]. These transcription factors respond to various environmental stimuli and modulate the phenylpropanoid pathway flux toward stilbene production [8].

The biosynthetic pathway also involves the formation of glycosylated precursors, particularly rhaponticin, which serves as the immediate precursor to rhapontigenin [9] [6]. Rhaponticin represents the 3-O-β-D-glucopyranoside of rhapontigenin and undergoes enzymatic hydrolysis by β-glucosidase to release the free aglycone form [9] [6]. This conversion can occur both naturally within plant tissues and through in vitro enzymatic treatment, as demonstrated in various biotransformation studies [9] [6].

Distribution in Rheum Species and Other Medicinal Plants

Rhapontigenin demonstrates a distinctive distribution pattern among Rheum species, with particularly high concentrations found in species belonging to sectio Rhapontica [5]. Quantitative analysis reveals significant variation in rhapontigenin content between different Rheum species and plant parts [5] [10].

In Rheum undulatum, rhapontigenin content reaches substantial levels in underground tissues, with concentrations derived from the enzymatic conversion of rhaponticin, which occurs at 31.5 ± 3.8 milligrams per gram in roots [5]. The corresponding deoxyrhaponticin content, representing a related stilbene derivative, measures 22.0 ± 0.3 milligrams per gram in the same tissue [5]. In contrast, petiole tissues contain significantly lower concentrations, with rhapontigenin precursor rhaponticin present at only 0.8 ± 0.1 milligrams per gram [5].

Rheum rhaponticum exhibits lower overall stilbene content compared to Rheum undulatum, with rhaponticin concentrations of 25.5 ± 0.4 milligrams per gram in roots and 0.3 ± 0.09 milligrams per gram in petioles [5]. The deoxyrhaponticin content measures 11.5 ± 0.4 milligrams per gram in roots, while petiole concentrations remain at trace levels [5]. These data indicate that Rheum undulatum serves as a superior source for rhapontigenin production compared to Rheum rhaponticum [5].

Recent metabolomic analysis of different Rheum varieties demonstrates significant disparities in rhapontigenin distribution between cultivated and wild populations [11]. Cultivated Rheum tanguticum exhibits enrichment in rhapontigenin compared to wild populations, which show higher concentrations of the glycosylated precursor rhaponticin [11]. Wild Rheum tanguticum demonstrates particularly abundant anthraquinone compounds, while maintaining moderate rhapontigenin levels [11].

The tissue-specific distribution of rhapontigenin within Rheum species follows a consistent pattern, with underground organs containing substantially higher concentrations than aerial parts [5] [12]. This distribution pattern reflects the plant's defensive strategy, as stilbenes function as phytoalexins providing antimicrobial protection to vulnerable root and rhizome tissues [5].

Beyond Rheum species, rhapontigenin occurs in several other medicinal plant families, though typically at lower concentrations [13] [14]. Vitis coignetiae represents another significant source of rhapontigenin, where the compound contributes to the plant's stress resistance mechanisms [13]. Gnetum cleistostachyum also contains rhapontigenin, indicating the compound's presence across phylogenetically distant plant groups [13].

Contemporary pharmacognostic analysis reveals that unofficial rhubarb species, primarily comprising Rheum rhaponticum and related taxa, contain exceptionally high stilbene concentrations, with total stilbene content ranging from 4.33% to 5.92% (average 4.90%) [10]. In contrast, official rhubarb species contain negligible stilbene levels (0%-0.06%, average 0.03%) [10]. This dramatic difference serves as a critical chemotaxonomic marker for distinguishing between official and unofficial rhubarb in commercial markets [10].

Environmental Factors Influencing Biosynthetic Yield

Environmental conditions exert profound effects on rhapontigenin biosynthesis, with multiple abiotic and biotic factors serving as regulatory signals for stilbene production [1] [7]. Temperature represents one of the most significant environmental variables affecting stilbene biosynthesis in plant tissues [15] [7].

Temperature effects on stilbene production demonstrate complex, species-specific responses that influence both quantitative yield and qualitative composition [15] [7]. Lower temperature conditions generally favor the accumulation of monomeric stilbenes, including rhapontigenin, through enhanced expression of phenylalanine ammonia-lyase and stilbene synthase genes [15]. Conversely, higher temperatures promote the formation of oligomeric stilbene compounds through increased laccase enzyme activity, which catalyzes oxidative polymerization reactions [15].

Experimental evidence from grape withering studies demonstrates that temperature significantly modulates stilbene metabolism during postharvest processing [15]. Lower temperature conditions (approximately 10°C) result in higher concentrations of trans-resveratrol and cis-resveratrol compared to higher temperature treatments (approximately 20°C) [15]. The enhanced accumulation under cooler conditions correlates with increased stilbene synthase gene expression and reduced laccase activity [15].

Ultraviolet radiation serves as a potent elicitor of stilbene biosynthesis, with UV-B and UV-C wavelengths demonstrating particularly strong stimulatory effects [1] [16] [7]. UV-C irradiation dramatically increases stilbene production by activating defense-related gene expression pathways [1] [7]. The molecular mechanism involves UV-induced DNA damage signals that trigger stilbene synthase gene transcription through stress-responsive transcription factors [16].

Quantitative studies demonstrate that UV-C radiation (1800 µW cm⁻² for 10 minutes) significantly enhances stilbene accumulation compared to UV-A or visible light treatments [16]. The UV-protective effect of exogenously applied trans-resveratrol demonstrates the functional significance of stilbenes in UV stress tolerance [16]. Plant treatment with trans-resveratrol increases survival rates by 1-2% following UV-B exposure, confirming the protective role of these compounds [16].

Light quality and duration also influence stilbene biosynthesis through photoreceptor-mediated signaling pathways [1] [7]. White LED light significantly induces stilbene accumulation by upregulating phenylpropanoid pathway genes [1]. The light-induced response involves both direct photoreceptor activation and indirect effects through altered plant metabolism [7].

Mechanical stress and wounding represent additional environmental factors that stimulate rhapontigenin biosynthesis [1] [7]. Physical damage to plant tissues triggers rapid activation of defense responses, including stilbene production [1]. Wounding stress induces transient expression of phenylalanine ammonia-lyase and stilbene synthase genes, followed by rapid accumulation of stilbene compounds [1].

Water stress conditions modulate stilbene biosynthesis through osmotic and oxidative stress signaling pathways [1]. Drought stress generally increases stilbene production as part of the plant's adaptive response to environmental adversity [1]. The enhanced production under water stress conditions reflects the antioxidant properties of stilbenes and their role in cellular protection [1].

Biotic stress factors, including pathogen infection and herbivore attack, serve as powerful elicitors of stilbene biosynthesis [1] [3]. Fungal infection represents the most potent natural stimulus for stilbene production, as these compounds function as preformed and induced antimicrobial defenses [1] [3]. The pathogen-induced response involves rapid mobilization of phenylpropanoid pathway resources toward stilbene synthesis [3].

Seasonal variation significantly affects rhapontigenin content in wild and cultivated Rheum populations [17]. Environmental factors including temperature fluctuations, soil nutrients, and rainfall patterns influence secondary metabolite accumulation in medicinal plants [17]. Harvest timing critically affects the yield and quality of stilbene compounds, with optimal collection periods varying according to local climatic conditions [17].

Enzymatic hydrolysis represents the most widely employed method for converting rhaponticin to its bioactive aglycone, rhapontigenin [1] [2] [3]. This biotransformation approach offers several advantages over chemical hydrolysis methods, including mild reaction conditions, high selectivity, and minimal formation of degradation products.

Optimized Enzymatic Conditions

The enzymatic conversion of rhaponticin to rhapontigenin has been extensively optimized using beta-glucosidase from almonds as the primary biocatalyst [1] [2] [3]. The established protocol utilizes a 0.01 molar tetraethylammonium acetate buffer system maintained at pH 5.0, which provides optimal enzymatic activity while ensuring substrate stability [1]. The reaction temperature is maintained at 37 degrees Celsius in a shaking water bath to enhance mass transfer and enzymatic kinetics [1] [2] [3].

Substrate and enzyme concentrations have been carefully optimized to achieve maximum conversion efficiency. The standard protocol employs 20 milligrams of rhaponticin dissolved in 4 milliliters of buffer (equivalent to 5 milligrams per milliliter substrate concentration), combined with 6 milligrams of beta-glucosidase per milliliter of buffer [1] [2] [3]. This enzyme-to-substrate ratio ensures complete conversion while minimizing reaction time and enzyme consumption.

Reaction Kinetics and Monitoring

The enzymatic hydrolysis follows first-order kinetics with respect to substrate concentration [1]. Reaction progression is monitored at 24-hour intervals over a total incubation period of 72 hours [1] [2] [3]. High-performance liquid chromatography analysis reveals that maximum conversion typically occurs within 48 to 72 hours, with conversion efficiencies exceeding 95 percent [1] [2] [3].

Product isolation involves solid-phase extraction using C-18 columns, followed by sequential washing with high-performance liquid chromatography-grade water and elution with methanol [1] [2] [3]. The methanol fraction containing rhapontigenin is concentrated under nitrogen gas to yield a purified product with greater than 98 percent purity, as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry [1] [2] [3].

Enzymatic Selectivity and Mechanism

Beta-glucosidase selectivity for different glycosidic linkages significantly influences conversion efficiency [4] [5] [6]. Research demonstrates that glycoside hydrolase family 3 beta-glucosidases exhibit higher hydrolytic selectivity for glucopyranoside bonds compared to glucuronide and rhamnopyranoside linkages [4] [5] [6]. The enzyme shows preferential activity for 1→6 linkages over 1→2 linkages between sugar residues, regardless of the anomeric configuration [4] [5] [6].

Substrate specificity is determined by interactions between the C6 residue of the sugar moiety and specific amino acid residues in the enzyme active site, particularly aspartic acid 56 [4] [5] [6]. The catalytic mechanism involves aspartic acid 243 as the nucleophile and glutamic acid 426 as the acid-base residue [4] [5] [6].

| Parameter | Value | Performance Metric |

|---|---|---|

| Buffer System | 0.01M Tetraethylammonium acetate | Optimal pH stability |

| pH | 5.0 | Maximum enzyme activity |

| Temperature | 37°C | Enhanced reaction kinetics |

| Incubation Time | 72 hours | Complete conversion |

| Enzyme Concentration | 6 mg/mL buffer | Cost-effective ratio |

| Substrate Concentration | 5 mg/mL | Optimal solubility |

| Product Purity | >98% | NMR/MS verified |

High-Speed Countercurrent Chromatography Optimization

High-speed countercurrent chromatography has emerged as a superior preparative separation technique for rhapontigenin isolation, offering 100 percent sample recovery, high separation efficiency, and minimal solvent consumption [7] [8] [9] [10]. This support-free liquid-liquid partition chromatography method eliminates the risk of irreversible sample adsorption commonly encountered with solid stationary phases [7] [8] [9] [10].

Solvent System Selection and Optimization

The selection of an appropriate biphasic solvent system represents the most critical parameter for successful high-speed countercurrent chromatography separation [7] [8] [9] [10]. Extensive optimization studies have identified n-hexane-ethyl acetate-methanol-water (1:4:2:6, volume/volume/volume/volume) as the optimal solvent system for rhapontigenin and rhaponticin separation [7] [8] [9] [10].

Partition coefficient determination serves as the primary criterion for solvent system evaluation [11]. The optimal solvent system provides K values between 0.5 and 2.0 for effective separation, where K represents the ratio of analyte concentration in the upper phase to that in the lower phase [11]. The selected n-hexane-ethyl acetate-methanol-water system demonstrates excellent phase separation with settling times below 20 seconds, indicating good system stability [7] [8] [9] [10].

Alternative solvent systems have been evaluated but show inferior performance characteristics [11]. The n-hexane-ethyl acetate-methanol-water (5:5:5:5) system exhibits poor separation with K values of 0.02 for rhaponticin and 0.12 for rhapontigenin [11]. Similarly, the (2:5:2:5) and (2:5:3:5) variations demonstrate inadequate partition coefficients for effective separation [11].

Operational Parameter Optimization

Flow rate optimization significantly impacts separation efficiency and analysis time [7] [8] [9] [10]. The optimal mobile phase flow rate of 2.2 milliliters per minute provides the best compromise between resolution and analysis time [7] [8] [9] [10]. Lower flow rates enhance resolution but increase analysis time and solvent consumption, while higher flow rates may compromise separation quality [7] [8] [9] [10].

Revolution speed directly affects stationary phase retention and separation efficiency [7] [8] [9] [10]. The optimized revolution speed of 850 revolutions per minute ensures maximum stationary phase retention while maintaining stable hydrodynamic conditions [7] [8] [9] [10]. This parameter influences the centrifugal force distribution within the coiled column and affects the mixing and settling characteristics of the biphasic system [7] [8] [9] [10].

Temperature control at room temperature (25 degrees Celsius) maintains system stability and prevents thermal degradation of temperature-sensitive compounds [7] [8] [9] [10]. Temperature variations can significantly alter fluid properties including density, viscosity, and interfacial tension, thereby affecting separation performance [12].

Consecutive Sample Injection Strategy

Consecutive sample injection represents a significant advancement in high-speed countercurrent chromatography methodology, enabling increased throughput and reduced solvent consumption [7] [8] [9] [10]. This approach allows multiple sample injections without reestablishing hydrodynamic equilibrium between separations [7] [8] [9] [10].

Sample loading capacity has been optimized to 120 milligrams per injection for the fenugreek extract containing rhaponticin and rhapontigenin [7] [8] [9] [10]. Four consecutive injections of identical samples demonstrate consistent separation performance with purities of 98.6 percent for rhaponticin and 99.1 percent for rhapontigenin [7] [8] [9] [10].

Detection wavelength at 320 nanometers provides optimal sensitivity for monitoring the separation process [7] [8] [9] [10]. This wavelength corresponds to the maximum ultraviolet absorption of the stilbene chromophore present in both rhaponticin and rhapontigenin [7] [8] [9] [10].

| Parameter | Optimal Value | Performance Impact |

|---|---|---|

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:6) | Excellent phase separation |

| Flow Rate | 2.2 mL/min | Optimal resolution/time balance |

| Revolution Speed | 850 rpm | Maximum stationary phase retention |

| Temperature | 25°C | System stability |

| Sample Load | 120 mg/injection | High throughput capacity |

| Detection | 320 nm | Maximum sensitivity |

Solvent System Optimization for Large-Scale Isolation

Large-scale isolation of rhapontigenin requires systematic optimization of solvent systems to ensure economic viability, environmental sustainability, and scalability from laboratory to industrial applications [13] [14] [15]. The optimization process involves comprehensive evaluation of extraction efficiency, selectivity, cost-effectiveness, and environmental impact.

Solvent Polarity and Selectivity Considerations

Solvent polarity represents the fundamental parameter determining extraction efficiency for rhapontigenin [13] [14]. Polar solvents such as methanol and ethanol demonstrate high affinity for phenolic compounds including rhapontigenin due to hydrogen bonding interactions between solvent molecules and hydroxyl groups [13] [14]. Non-polar solvents such as hexane and petroleum ether show poor extraction efficiency for polar stilbenes but may be useful for removing lipophilic interferents [13] [14].

Mixed solvent systems provide enhanced selectivity by combining solvents of different polarities [13] [14]. The optimal polarity range for rhapontigenin extraction typically involves intermediate polarity solvents or hydroalcoholic mixtures with water content between 20 to 50 percent [13] [14]. This composition balances extraction efficiency with selectivity while maintaining acceptable viscosity for large-scale processing [13] [14].

pH optimization significantly influences extraction efficiency, particularly for ionizable phenolic compounds [13] [14]. Acidic conditions (pH 2-4) generally favor extraction of neutral forms of phenolic compounds, while alkaline conditions may enhance solubility but risk chemical degradation [13] [14]. Buffer systems such as phosphate or acetate buffers provide pH stability during extended extraction processes [13] [14].

Green Solvent Technologies

Deep eutectic solvents represent an emerging class of environmentally benign extraction media with excellent potential for rhapontigenin isolation [15]. These solvents, formed by hydrogen bond interactions between hydrogen bond acceptors and hydrogen bond donors, demonstrate remarkable extraction efficiency while maintaining biodegradability and low toxicity [15].

Choline chloride-based deep eutectic solvents show particular promise for stilbene extraction [15]. Choline chloride-urea and choline chloride-glycerol systems demonstrate enhanced extraction yields compared to conventional organic solvents while supporting enzymatic conversion of glycosides to aglycones [15]. Optimization studies report resveratrol yields of 12.26 to 19.53 milligrams per gram using deep eutectic solvent extraction methods [15].

Supercritical fluid extraction using carbon dioxide provides an alternative green technology for large-scale rhapontigenin isolation [15]. This method offers solvent-free extraction, high selectivity, and minimal thermal degradation but requires high-pressure equipment and may show lower yields compared to conventional solvent-based methods [15].

Process Intensification Strategies

Ultrasound-assisted extraction enhances mass transfer and reduces extraction time through acoustic cavitation effects [16] [15]. Optimal ultrasonic parameters include frequencies of 20 to 40 kilohertz and power densities of 200 to 300 watts [15]. This technique can reduce extraction time from hours to minutes while maintaining or improving extraction efficiency [16] [15].

Microwave-assisted extraction utilizes electromagnetic radiation to enhance molecular motion and solvent penetration into plant matrices [15]. Temperature control is critical to prevent thermal degradation of rhapontigenin, with optimal temperatures ranging from 50 to 80 degrees Celsius [15]. Extraction times can be reduced to 5 to 15 minutes compared to several hours for conventional extraction methods [15].

Pressurized liquid extraction combines elevated temperature and pressure to enhance extraction efficiency while using reduced solvent volumes [14] [15]. Operating pressures of 10 to 15 megapascals and temperatures of 80 to 120 degrees Celsius provide optimal conditions for phenolic compound extraction while maintaining compound stability [14] [15].

Scale-Up Considerations

Solid-to-solvent ratio optimization becomes critical for large-scale operations due to economic and practical constraints [13] [14]. Ratios ranging from 1:10 to 1:20 (weight/volume) typically provide optimal extraction efficiency while maintaining reasonable processing volumes [13] [14]. Higher ratios may improve extraction completeness but increase processing costs and equipment requirements [13] [14].

Multi-stage extraction systems enhance efficiency by utilizing countercurrent flow principles [13] [14]. Fresh solvent contacts partially extracted material while spent solvent contacts fresh material, maximizing overall extraction efficiency while minimizing solvent consumption [13] [14]. Three to five extraction stages typically provide optimal performance for industrial-scale operations [13] [14].

Solvent recovery and recycling systems are essential for economic viability and environmental sustainability [13] [14]. Distillation-based recovery can achieve solvent recovery rates exceeding 95 percent for volatile organic solvents [13] [14]. Membrane-based separation technologies offer alternative approaches for solvent-water mixtures commonly used in phenolic compound extraction [13] [14].

| Extraction Method | Solvent Type | Efficiency | Environmental Impact | Scale-Up Potential |

|---|---|---|---|---|

| Conventional | Methanol/Ethanol | High | Moderate | Excellent |

| Deep Eutectic Solvents | Choline-based | Very High | Low | Good |

| Supercritical CO₂ | Carbon Dioxide | Moderate | Very Low | Excellent |

| Ultrasound-Assisted | Various | Enhanced | Variable | Good |

| Pressurized Liquid | Hydroalcoholic | High | Moderate | Excellent |

Semi-Synthetic Modification Strategies

Semi-synthetic modification of rhapontigenin provides access to structurally diverse analogues with potentially enhanced biological activity, improved pharmacokinetic properties, or altered selectivity profiles [17] [18] [19] [20] [21]. These approaches combine natural product isolation with synthetic chemistry to generate novel bioactive compounds that may be difficult or impossible to obtain through total synthesis or natural extraction alone.

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig reactions represent a fundamental approach for stilbene framework construction and structural modification of rhapontigenin derivatives [17] [18] [20]. The Wittig olefination utilizes phosphonium ylides to form carbon-carbon double bonds with high stereoselectivity for trans-stilbene products [17] [18] [20]. Yields typically range from 85 to 95 percent under optimized conditions [17] [18] [20].

Preparation of phosphonium ylides from appropriately substituted benzyl halides provides access to various stilbene substitution patterns [17] [18] [20]. Electron-donating substituents on the aromatic ring enhance ylide stability and reaction efficiency, while electron-withdrawing groups may require modified reaction conditions or alternative synthetic approaches [17] [18] [20].

Horner-Wadsworth-Emmons reactions using phosphonate esters offer advantages in terms of reaction scope and product purification [17] [18] [20]. The water-soluble phosphonate byproducts facilitate product isolation compared to triphenylphosphine oxide formed in Wittig reactions [17] [18] [20]. Reaction conditions typically involve strong bases such as sodium hydride or lithium diisopropylamide in aprotic solvents [17] [18] [20].

Palladium-Catalyzed Cross-Coupling Reactions

Heck reactions provide an efficient route to E-stilbene derivatives through palladium-catalyzed coupling of aryl halides with substituted styrenes [17] [18] [20]. Palladium acetate serves as the primary catalyst with yields ranging from 80 to 90 percent under optimized conditions [17] [18] [20]. Reaction temperatures typically range from 100 to 140 degrees Celsius in polar aprotic solvents such as dimethylformamide or triethanolamine [17] [18] [20].

Substrate scope includes iodoaromatic compounds, bromoaromatic compounds, and activated chloroaromatic compounds [17] [18] [20]. Electron-rich aromatic systems generally show higher reactivity, while electron-deficient systems may require more forcing conditions or alternative catalyst systems [17] [18] [20]. Regio- and stereoselectivity are typically excellent, with exclusive formation of trans-stilbene products [17] [18] [20].

Suzuki-Miyaura coupling reactions provide alternative access to biaryl and stilbene systems through palladium-catalyzed cross-coupling of arylboronic acids with aryl halides [17] [18] [20]. This methodology offers broader functional group tolerance and milder reaction conditions compared to Heck reactions [17] [18] [20]. Base selection significantly influences reaction efficiency, with potassium carbonate and cesium carbonate providing optimal results in most cases [17] [18] [20].

Protection-Deprotection Strategies

Selective protection of phenolic hydroxyl groups enables site-specific functionalization and controlled synthetic transformations [17] [18]. Methoxymethyl protection provides acid-labile protecting groups that can be selectively removed under mild acidic conditions without affecting other functional groups [17] [18]. Protection yields typically exceed 90 percent with high regioselectivity [17] [18].

Benzyl protection offers base-stable protecting groups that resist strongly basic conditions used in metal-catalyzed reactions [17] [18]. Hydrogenolytic deprotection using palladium on carbon provides clean removal of benzyl protecting groups under neutral conditions [17] [18]. Functional group compatibility is excellent, allowing complex synthetic sequences without competing side reactions [17] [18].

Silyl protection using tert-butyldimethylsilyl or triisopropylsilyl groups provides orthogonal protection strategies compatible with organometallic reagents and strong bases [17] [18]. Fluoride-mediated deprotection using tetrabutylammonium fluoride offers selective removal under mild conditions [17] [18]. Sterically hindered silyl groups show enhanced stability toward acidic and basic conditions [17] [18].

Enzymatic Modifications

Hydroxylation reactions using cytochrome P450 enzymes provide access to polyhydroxy stilbene derivatives with enhanced biological activity [19] [21]. Recombinant enzyme systems expressed in Escherichia coli demonstrate conversion rates ranging from 22.9 to 88.2 percent depending on substrate structure and reaction conditions [19] [21]. Regioselectivity is typically excellent, with specific hydroxylation patterns determined by enzyme active site architecture [19] [21].

O-methylation reactions using O-methyltransferases generate methoxy derivatives with altered pharmacological properties [19] [21]. S-adenosylmethionine serves as the methyl donor in enzymatic methylation reactions [19] [21]. Two-culture systems combining biosynthesis and modification steps enable efficient production of methylated stilbene derivatives [19] [21].

Glycosylation reactions using glycosyltransferases provide access to novel glycoside derivatives with improved solubility and altered bioavailability [19] [21]. UDP-glucose and related nucleotide sugars serve as glycosyl donors in these enzymatic transformations [19] [21]. Reaction specificity depends on enzyme source and acceptor substrate structure [19] [21].

Advanced Synthetic Transformations

Oxidative coupling reactions enable formation of stilbene oligomers and complex polyphenolic structures [17] [18]. Hypervalent iodine reagents such as phenyliodine diacetate provide mild oxidative conditions for phenolic coupling reactions [17] [18]. Yields range from 60 to 80 percent with good selectivity for desired coupling products [17] [18].

Photochemical isomerization allows interconversion between cis and trans-stilbene isomers [22]. Ultraviolet irradiation at specific wavelengths promotes geometric isomerization while minimizing degradation reactions [22]. Reaction monitoring by capillary electrophoresis enables real-time assessment of isomer ratios [22].

Cycloaddition reactions provide access to complex polycyclic frameworks through formation of new carbon-carbon bonds [17] [18]. Diels-Alder reactions with appropriately substituted dienes generate benzofuran and related heterocyclic derivatives [17] [18]. Lewis acid catalysts such as aluminum chloride enhance reaction rates and selectivity [17] [18].

| Modification Strategy | Key Methodology | Typical Yield | Product Class |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide chemistry | 85-95% | Stilbene frameworks |

| Heck Coupling | Palladium catalysis | 80-90% | E-stilbenes |

| Protection Strategies | Selective functionalization | 90-98% | Protected derivatives |

| Enzymatic Hydroxylation | P450 systems | 22.9-88.2% | Polyhydroxy compounds |

| Oxidative Coupling | Hypervalent iodine | 60-80% | Oligomeric stilbenes |